5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a structurally complex heterocyclic molecule featuring a fused pyrroloisoxazole-dione core. Its substituents—a benzyl group at position 5, a 4-fluorophenyl at position 3, and an o-tolyl (2-methylphenyl) group at position 2—impart distinct electronic and steric properties.
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-16-7-5-6-10-20(16)28-22(18-11-13-19(26)14-12-18)21-23(31-28)25(30)27(24(21)29)15-17-8-3-2-4-9-17/h2-14,21-23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZSVABEJEWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between an isoxazole derivative and a pyrrole derivative can be catalyzed by a Lewis acid such as aluminum chloride.
Substitution Reactions: The introduction of benzyl, fluorophenyl, and o-tolyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of reagents like benzyl bromide, 4-fluorobenzyl chloride, and o-tolyl bromide in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde groups into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl bromide, 4-fluorobenzyl chloride, o-tolyl bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione core but differ in substituents, leading to variations in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
- Benzyl vs.
- Fluorophenyl Orientation : In thiazole-linked analogs (e.g., Compound 5 ), the fluorophenyl group is oriented perpendicular to the core, reducing planarity and possibly affecting intermolecular interactions.
- Electronic Effects: The dimethylamino group in [RN: 325854-84-0] introduces electron-donating properties, contrasting with the electron-withdrawing 4-fluorophenyl in the target compound .
Pharmacological and Physicochemical Properties
Research Findings and Implications
Crystallographic Behavior : Fluorophenyl-substituted analogs (e.g., Compound 5 ) exhibit isostructural triclinic packing, but bulkier substituents (e.g., benzyl) may disrupt symmetry, reducing crystallinity.
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to polar enzyme pockets.
- Steric bulk at position 5 (e.g., benzyl) may limit interaction with deep catalytic sites.
Biological Activity
5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrroloisoxazole core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that the compound exhibits various biological activities, including anti-inflammatory, analgesic, and cytotoxic properties. The following sections detail these activities based on experimental findings.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of pyrroloisoxazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been shown to inhibit pro-inflammatory cytokines in RAW264.7 macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammation .
Analgesic Activity
The analgesic potential of this compound has been evaluated through various pain models. In a study using the writhing test and hot plate test in mice, it was observed that compounds with similar structural features provided significant pain relief compared to standard analgesics like aspirin and pentazocine . The structure-activity relationship suggests that the presence of the fluorophenyl group enhances the analgesic efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxicity against certain tumor types. The MTT assay indicated reduced cell viability at concentrations as low as 20 µg/mL .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Evaluated anti-inflammatory effects in RAW264.7 cells; showed significant inhibition of TNF-alpha production. |
| Study B | Assessed analgesic activity in animal models; demonstrated comparable effects to standard analgesics with lower side effects. |
| Study C | Investigated cytotoxic effects on various cancer cell lines; identified selective toxicity towards breast and lung cancer cells. |
The proposed mechanisms for the biological activities of 5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole include:
- Inhibition of Cytokine Production : The compound inhibits the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Modulation of Pain Pathways : It interacts with pain receptors and alters pain signaling pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
